molecular formula C13H11N5O2 B2496772 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide CAS No. 2034563-65-8

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide

Cat. No. B2496772
CAS RN: 2034563-65-8
M. Wt: 269.264
InChI Key: DCRPVXLFBMYQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-alkylated derivatives based on furan compounds has been explored, demonstrating methods to obtain various derivatives through alkylation and cyclization reactions. Specifically, compounds related to N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide can be synthesized through reactions involving key intermediates like thiosemicarbazide, which undergoes further transformations to yield triazole, oxadiazole, and thiadiazole derivatives (El-Essawy & Rady, 2011).

Molecular Structure Analysis

Molecular structure analysis is critical for understanding the chemical behavior and reactivity of compounds. The detailed structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, a compound with a similar furan-carboxamide motif, has been characterized by X-ray diffraction, revealing its crystalline form and providing insights into the arrangement of molecules in the solid state. Such analyses are foundational for the study of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide (Yeşilkaynak et al., 2017).

Chemical Reactions and Properties

The compound's reactivity and potential chemical reactions it may undergo, including substitutions, additions, or cyclization processes, are integral for its functionalization or application in synthesis pathways. For instance, transformations of related furan-carboxamide compounds in acidic media can lead to new derivatives through ring opening and recyclization mechanisms, hinting at the versatile chemistry of furan-carboxamide derivatives (Stroganova et al., 2016).

Scientific Research Applications

Synthesis and Chemical Transformations

Research has demonstrated the utility of furan- and pyridine-containing compounds in the synthesis of diverse heterocyclic frameworks. For instance, the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene) derivatives highlights the versatility of these compounds in creating biologically relevant heterocycles (El-Essawy & Rady, 2011). Similarly, transformations in acidic media have led to the formation of new fused heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine derivatives, underscoring the potential for generating novel chemical entities (Stroganova, Vasilin, & Krapivin, 2016).

Biological Applications

The development of compounds targeting specific biological pathways is a critical area of research. A study on pyrazolo[4,3-c]pyridine carboxamides revealed their potential as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, showcasing the therapeutic applications of such molecules in tackling infectious diseases (Amaroju et al., 2017). Furthermore, compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine have been evaluated for their antiprotozoal activities, indicating the broad spectrum of biological effects these molecules can exert (Ismail et al., 2004).

Imaging and Diagnostic Applications

The compound "[11C]CPPC" is an example of utilizing such molecular frameworks for imaging purposes. It has been identified as a PET radiotracer specific for CSF1R, a marker of microglia, facilitating the noninvasive imaging of neuroinflammation and contributing to the understanding and treatment of neuropsychiatric disorders (Horti et al., 2019).

Material Science and Insensitive Energetic Materials

The synthesis and characterization of energetic materials based on furazan and oxadiazole rings, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, highlight the application of these compounds in developing materials with moderate thermal stability and insensitivity towards impact and friction, pointing towards their potential use in safer energetic materials (Yu et al., 2017).

properties

IUPAC Name

N-[(1-pyridin-3-yltriazol-4-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c19-13(10-3-5-20-9-10)15-6-11-8-18(17-16-11)12-2-1-4-14-7-12/h1-5,7-9H,6H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRPVXLFBMYQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.